molecular formula C10H8ClN3O2S B2802608 3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide CAS No. 306976-39-6

3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2802608
CAS No.: 306976-39-6
M. Wt: 269.7
InChI Key: QSVODSMJXQAITH-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the chlorinated thiadiazole with an appropriate benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Chlorination: Thionyl chloride, phosphorus pentachloride.

    Substitution: Amines, thiols, under basic or neutral conditions.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted thiadiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

Scientific Research Applications

3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound can be used as a probe to study biological pathways involving thiadiazole derivatives.

    Materials Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide
  • 2-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide

Uniqueness

3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 3-position of the thiadiazole ring can significantly alter its chemical properties compared to other isomers.

Properties

IUPAC Name

3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c1-14-10(16)13-9(17-14)12-8(15)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVODSMJXQAITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N=C(S1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide
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